N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Catalog No.
S11392533
CAS No.
M.F
C18H25N3O4S
M. Wt
379.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-...

Product Name

N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

IUPAC Name

N-cyclohexyl-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C18H25N3O4S/c22-17(19-14-6-2-1-3-7-14)13-5-4-8-15(11-13)20-18(23)21-16-9-10-26(24,25)12-16/h4-5,8,11,14,16H,1-3,6-7,9-10,12H2,(H,19,22)(H2,20,21,23)

InChI Key

PNWFDNYLQMNUTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3

N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound characterized by its unique structural features, which include a cyclohexyl group and a tetrahydrothiophene moiety. The compound's chemical formula is C15H20N2O3SC_{15}H_{20}N_2O_3S, indicating the presence of nitrogen, sulfur, and multiple functional groups that may contribute to its biological activity and potential applications in medicinal chemistry. The structural diversity of this compound suggests potential interactions with various biological targets, making it a subject of interest for further research.

The chemical reactivity of N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can be attributed to its functional groups. The amide bond in the structure can undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding amine and carboxylic acid. Additionally, the presence of the dioxidotetrahydrothiophene group may allow for further functionalization through nucleophilic substitutions or electrophilic additions.

Preliminary studies indicate that compounds similar to N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide exhibit significant biological activities. These may include antimicrobial, anti-inflammatory, and anticancer properties. The tetrahydrothiophene moiety has been noted for enhancing the bioactivity of related compounds, potentially due to its ability to interact with various biological receptors or enzymes.

The synthesis of N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can be approached through several synthetic routes:

  • Condensation Reaction: This involves the reaction of cyclohexylamine with a suitable isocyanate derived from 1,1-dioxidotetrahydrothiophene.
  • Amidation: The reaction between a benzoyl chloride derivative and the amine can yield the desired amide.
  • Functional Group Modification: Post-synthesis modifications may enhance solubility or bioactivity.

These methods highlight the versatility in synthesizing this compound while allowing for variations that could lead to new derivatives with improved properties.

N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases.
  • Biological Research: Investigating its mechanism of action in cellular models to understand its therapeutic potential.
  • Chemical Probes: Serving as a tool in studying specific biological pathways or molecular interactions.

Interaction studies are crucial for understanding how N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide interacts with biological systems. These studies typically involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • Cellular Assays: Evaluating the compound's effects on cell viability, proliferation, and apoptosis.
  • In Vivo Studies: Understanding pharmacokinetics and pharmacodynamics through animal models.

Such investigations can provide insights into the therapeutic viability of this compound.

Several compounds share structural similarities with N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide. A comparison highlights its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
3-amino-N-cyclohexyl-N-methylbenzamideCyclohexyl and amine groupsModerate anti-inflammatoryLacks sulfur functionality
N-(2-{[1-(cyclohexylcarbamoyl)cyclohexyl]amino}-2-oxoethyl)benzamideSimilar amide structureAnticancer propertiesDifferent substituents on benzamide
3-methyl-1H-pyrazol-5-yl)acetamide ethersPyrazole ring and acetamidePotent GIRK channel activatorDifferent heterocyclic structure

This table illustrates how N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide stands out due to its unique combination of functional groups and potential biological activities. Its distinct structural features may confer specific interactions that are not present in the other compounds listed.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

379.15657746 g/mol

Monoisotopic Mass

379.15657746 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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